molecular formula C11H9Cl2FO3 B1585741 Ethyl 2,4-dichloro-5-fluorobenzoylacetate CAS No. 86483-51-4

Ethyl 2,4-dichloro-5-fluorobenzoylacetate

Cat. No.: B1585741
CAS No.: 86483-51-4
M. Wt: 279.09 g/mol
InChI Key: POKPUCWXUHWGMX-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is an organic compound with the molecular formula C11H9Cl2FO3 It is a derivative of benzoylacetate, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring

Scientific Research Applications

Ethyl 2,4-dichloro-5-fluorobenzoylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet (SDS) for Ethyl 2,4-dichloro-5-fluorobenzoylacetate includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-5-fluorobenzoylacetate typically involves the esterification of 2,4-dichloro-5-fluorobenzoyl chloride with ethyl acetate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-5-fluorobenzoylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of an acid or base.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, products such as ethyl 2,4-dimethoxy-5-fluorobenzoylacetate can be formed.

    Reduction Reactions: The reduction of the ester group yields ethyl 2,4-dichloro-5-fluorobenzyl alcohol.

    Hydrolysis: Hydrolysis results in the formation of 2,4-dichloro-5-fluorobenzoic acid and ethanol.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-5-fluorobenzoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria.

Comparison with Similar Compounds

Ethyl 2,4-dichloro-5-fluorobenzoylacetate can be compared with other similar compounds, such as:

    Ethyl 2,4-dichlorobenzoylacetate: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

    Ethyl 2,4-difluorobenzoylacetate: Contains two fluorine atoms instead of chlorine, which can affect its chemical properties and interactions with molecular targets.

    Ethyl 2,4-dichloro-5-bromobenzoylacetate: The presence of a bromine atom instead of fluorine can lead to variations in its reactivity and applications.

This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2FO3/c1-2-17-11(16)5-10(15)6-3-9(14)8(13)4-7(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKPUCWXUHWGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378992
Record name Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86483-51-4
Record name Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

28.8 g (0.1 mole) of 2,2-dichlorovinyl 2,4-dichloro-5-fluoro-phenyl ketone are added in portions to a solution of 4.6 g of sodium in 80 ml of absolute ethanol at 0°-5° C., while cooling (ice/methanol) and stirring. When the exothermic reaction has subsided, the mixture is stirred at room temperature for a further 30 minutes, the solvent is stripped off in vacuo and the residue is taken up in 100 ml of methylene chloride. The mixture is shaken thoroughly with 100 ml of 2N sulphuric acid, the methylene chloride solution is separated off in a separating funnel and the aqueous phase is extracted another three times with 50 ml of methylene chloride each time. The combined methylene chloride solutions are washed with 100 ml of saturated sodium chloride solution and dried over sodium sulphate. The solvent is then distilled off in vacuo. The brown oily residue crystallizes on standing. Distillation under a fine vacuum gives 22.3 g (79.9%) of ethyl 2,4-dichloro-5-fluoro-benzoylacetate of boiling point 125°-126° C./0.16 mbar. Colorless crystals of melting point 44°-45° C.
Name
2,2-dichlorovinyl 2,4-dichloro-5-fluoro-phenyl ketone
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice methanol
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0 (± 1) mol
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reactant
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100 mL
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reactant
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100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of prewashed sodium hydride (76.8 g) in ether was added 189 g of diethylcarbonate. The mixture was heated to reflux and a solution of 131.84 g of 6-acetyl-1,3-dichloro-4-fluorobenzene in 1500 ml of ether was added dropwise over 5 hours. The mixture was then refluxed 24 hours, cooled, poured onto a mixture of ice and acetic acid and extracted several times with ether. The ether extracts were combined, washed with water, dried and evaporated. The residue was purified by vacuum distillation giving 80 g of ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Quantity
76.8 g
Type
reactant
Reaction Step One
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Quantity
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solvent
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189 g
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reactant
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131.84 g
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Quantity
1500 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

0.15 g of p-toluenesulphonic acid is added to an emulsion of 34.9 g of crude diethyl 2,4-dichloro-5-fluorobenzoylmalonate (3) in 50 ml of water. The mixture is heated to boiling, with thorough stirring, for 3 hours, the cooled emulsion is extracted several times with methylene chloride, the combined CH2Cl2 solutions are washed once with saturated NaCl solution, dried with Na2SO4 and the solvent is distilled out in vacuo. Fractionation of the residue under high vacuum provides 21.8 g of ethyl 2,4-dichloro-5-fluorobenzoylacetate (4) of boiling point 127°-142° C./0.09 mbar.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Condensation of 2,4-dichloro-5-fluoroacetophenone 2 with diethyl carbonate in the presence of NaH yielded ethyl 2,4-dichloro-5-fluorobenzoylacetate 3. Treatment of the latter with triethyl orthoformate in acetic anhydride gave the carbon homologue enol ether intermediate 4 which was allowed to react with a slight excess of cyclopropylamine in methylene chloride at room temperature to give the enaminoketoester 5. Cyclization of the latter with 1 molar equivalent of NaH in refluxing dioxane yielded ethyl 1,4-dihydro-4-oxo-quinoline-3-carboxylate 6 which was then hydrolysed with aqueous NaOH to give 1-cyclopropyl-6-chloro-7-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (IM) 7. See also Scheme 1 below (Maurer, F. and Grohe, K., DE 3 435 392 through Chem. Abst., Vol. 105, No.5, 1984, pp. 97158e). Compound data:
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Reactant of Route 6
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Customer
Q & A

Q1: What is the role of ethyl 2,4-dichloro-5-fluorobenzoylacetate in the synthesis of temafloxacin hydrochloride?

A1: this compound serves as a crucial starting material in the synthesis of temafloxacin hydrochloride. [] It undergoes a series of reactions, including condensation, amination, cyclization, boron esterification, substitution, hydrolysis, and salt formation, ultimately leading to the desired temafloxacin hydrochloride with a 45% overall yield. []

Q2: How is the structure of temafloxacin hydrochloride confirmed after its synthesis from this compound?

A2: The structure of the synthesized temafloxacin hydrochloride is confirmed using various spectroscopic techniques: []

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